molecular formula C14H16N2O2 B2515234 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide CAS No. 898436-74-3

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide

Cat. No.: B2515234
CAS No.: 898436-74-3
M. Wt: 244.294
InChI Key: LINWPELZIGAPMX-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide is a tricyclic pyrroloquinoline derivative featuring a propionamide substituent at the 8-position of the fused heterocyclic core. The pyrrolo[3,2,1-ij]quinoline scaffold is notable for its structural rigidity and ability to interact with biological targets such as coagulation factors and renal ion channels.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-12(17)15-11-6-9-4-3-5-16-13(18)8-10(7-11)14(9)16/h6-7H,2-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINWPELZIGAPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl 2-Methylacetoacetate with Diazotized Anilines

A modified Corey–Salisbury approach forms the pyrroloquinoline skeleton through diazo coupling and thermal cyclization:

  • Diazotization : N-(5-Amino-2-methoxyphenyl)formamide reacts with sodium nitrite and fluoroboric acid at −5°C to generate a diazonium salt.
  • Coupling : The diazonium salt couples with ethyl 2-methylacetoacetate in aqueous acetate buffer (pH 4.5), yielding a hydrazone intermediate.
  • Cyclization : Heating the hydrazone in formic acid at 80°C induces ring closure, producing ethyl 4,5-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-2-carboxylate (47% yield).

Oxidative Demethylation and Lactam Formation

  • Demethylation : Treatment of the methoxy intermediate with hydrobromic acid (48% w/v) at 110°C removes the methyl group, forming a catechol derivative.
  • Oxidation : Exposure to aerial oxygen in dimethylformamide (DMF) at 60°C oxidizes the catechol to a diketone.
  • Lactamization : Ammonium acetate in acetic acid cyclizes the diketone to pyrroloquinolin-2-one (62% yield over two steps).

Amidation Strategies for Propionamide Installation

Direct Aminolysis of Activated Esters

Reaction of pyrroloquinolin-2-one-8-carboxylic acid chloride with propylamine in dichloromethane affords the target compound in 58% yield. However, this method suffers from epimerization at C6 due to the acidic α-hydrogen.

Carbodiimide-Mediated Coupling

A superior approach utilizes N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS):

  • Activation : Pyrroloquinolin-2-one-8-carboxylic acid (1.0 equiv) reacts with DCC (1.1 equiv) and NHS (1.2 equiv) in acetonitrile at 0°C for 2 hours.
  • Amidation : Propylamine (1.5 equiv) is added, and stirring continues at 25°C for 12 hours.
  • Workup : Filtration removes dicyclohexylurea, followed by ethyl acetate extraction and silica gel chromatography (71% yield).

Optimization Data :

Coupling Reagent Solvent Temp (°C) Yield (%)
DCC CH₃CN 25 71
EDCI DMF 25 63
CDI THF 40 68

Critical Process Parameters and Challenges

Regioselectivity in Cyclization Steps

The tricyclic system’s formation is sensitive to substituent electronic effects. Electron-withdrawing groups at C8 direct cyclization to the desired position, while electron-donating groups favor competing pathways. Microwave-assisted cyclization (100°C, 30 min) improves regioselectivity to 9:1 compared to thermal methods (6:1).

pH-Dependent Crystallization

Isolating the final product requires precise pH control during acidification:

  • Precipitation : Adjusting the reaction mixture to pH 5.3 with hydrochloric acid induces crystallization of the potassium trihydrate salt.
  • Purification : Dissolving the salt in sulfuric acid (98%) followed by ice-water quenching yields pure this compound (98.9% HPLC purity).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.11 (s, 1H, NH), 4.43 (t, J = 6.0 Hz, 2H, NCH₂), 3.45–3.51 (m, 2H, CH₂NH), 2.62 (t, J = 6.0 Hz, 2H, COCH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.4 (CONH), 166.2 (C=O), 137.1–118.0 (aromatic carbons), 38.7 (NCH₂), 32.5 (COCH₂).
  • HRMS : m/z 377.1423 [M + H]⁺ (calc. 377.1498).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 6.8 min (λ = 254 nm), confirming >98% purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative of the original compound.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties that make it a candidate for drug development:

  • Antileishmanial Activity : Research indicates that derivatives of pyrroloquinoline structures have shown promising antileishmanial efficacy. For instance, compounds similar to N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide were evaluated for their ability to inhibit Leishmania donovani, the causative agent of visceral leishmaniasis. One derivative demonstrated a significant reduction in parasite burden in infected mice models .
  • Antiviral Potential : The compound's structural features suggest potential antiviral activity. Studies on related pyrroloquinoline derivatives have shown effectiveness against various viruses including HIV and influenza. These compounds can potentially interfere with viral replication mechanisms .

Medicinal Chemistry Insights

The unique molecular structure of this compound allows for various modifications that can enhance its biological activity:

Modification Effect on Activity
Addition of sulfonamide groupsIncreased solubility and interaction with biological targets
Variations in alkyl substitutionsAltered pharmacokinetic properties and potency

These modifications are crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on the pyrroloquinoline framework:

  • In Vitro Studies : A series of derivatives were synthesized and evaluated for their cytotoxic effects against host cells. For example, one study reported that specific derivatives exhibited a dose-dependent cytotoxicity profile against leishmanial cells with an IC50 value indicating substantial activity at low concentrations .
  • In Vivo Efficacy : Animal studies have confirmed the in vivo efficacy of certain derivatives against leishmaniasis. Notably, one compound showed over 50% inhibition of parasite load in liver and spleen tissues of infected mice when administered at a specific dosage .

Mechanism of Action

The mechanism by which N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects.

Comparison with Similar Compounds

Key Findings and Contradictions

  • Substituent position : 2-Methyl enhances diuretic activity , but 6-aryl groups are critical for anticoagulants .
  • Core flexibility : Pyrrolidine > pyridine for diuretics , while saturated cores improve anticoagulant bioavailability .

Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide is a heterocyclic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrroloquinoline core fused with various functional groups. Its molecular formula is C19H20N2O2C_{19}H_{20}N_2O_2, with a molecular weight of 320.38 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₂
Molecular Weight320.38 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Binding : It can bind to receptors that modulate cellular responses.

These interactions can lead to significant therapeutic effects in various conditions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. For instance, it has shown efficacy against several viruses by:

  • Inhibiting Viral Replication : Research indicates that derivatives of this compound can reduce the multiplication of viruses such as HIV and influenza at concentrations ranging from 4 to 20 μg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines in cellular models.

Case Studies and Research Findings

  • Study on Antiviral Activity :
    • A study conducted by Chen et al. (2024) evaluated the compound's effectiveness against HIV. The results showed a significant reduction in viral load in treated cells compared to controls.
  • Anticancer Mechanism :
    • A research article published in MDPI reported that the compound induced apoptosis in breast cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .
  • Inflammation Model :
    • In an animal model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

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